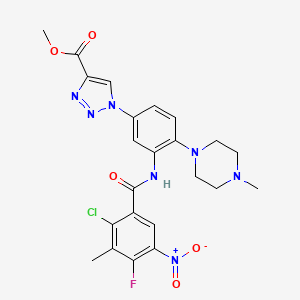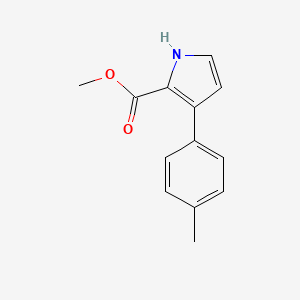
Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31735580 is a chemical compound identified by its unique MDL number It is used in various scientific research fields due to its distinctive properties and reactivity
Preparation Methods
The synthesis of MFCD31735580 involves several routes and reaction conditions. Common synthetic methods include:
Mayer–rod coating: This method involves coating a substrate with a solution of the compound using a Mayer rod, which ensures uniform thickness.
Spin coating: A technique where a solution of the compound is deposited onto a substrate, which is then spun at high speed to spread the solution evenly.
Spray coating: This involves spraying a solution of the compound onto a substrate, allowing for the formation of thin films.
Vacuum filtration: A method where the compound is filtered under vacuum conditions to achieve high purity and uniformity.
Chemical Reactions Analysis
MFCD31735580 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Catalytic Reactions: It can be involved in multicomponent reactions catalyzed by various catalysts, improving yields and reducing reaction times.
Scientific Research Applications
MFCD31735580 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the production of advanced materials and industrial processes
Mechanism of Action
The mechanism of action of MFCD31735580 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological and chemical outcomes, depending on the context of its use .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-8-14-12(11)13(15)16-2/h3-8,14H,1-2H3 |
InChI Key |
KSDJARMTUDGVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)
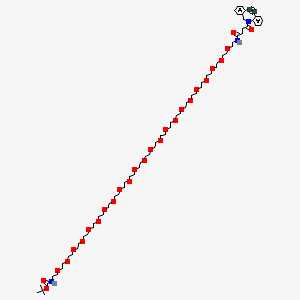
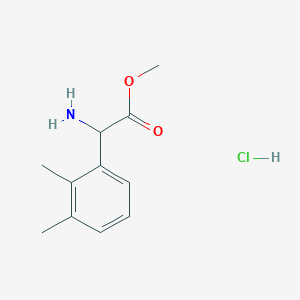
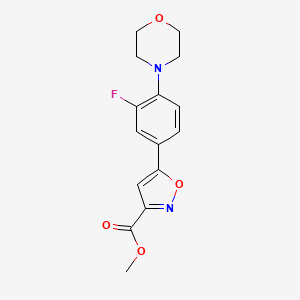
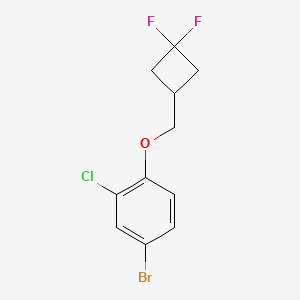
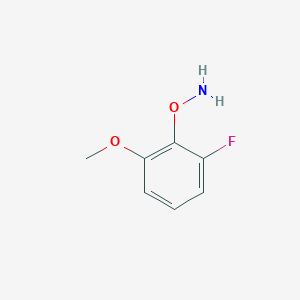
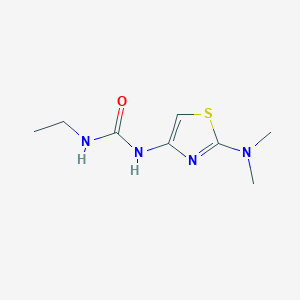
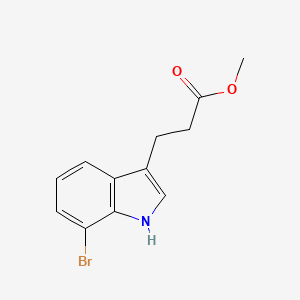
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
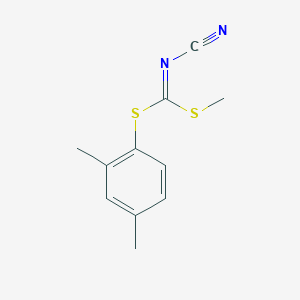
![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
